molecular formula C14H16N2O2 B379521 1-(1H-indol-3-ylmethyl)proline

1-(1H-indol-3-ylmethyl)proline

Cat. No.: B379521
M. Wt: 244.29g/mol
InChI Key: RWRSTSPQXGSPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indol-3-ylmethyl)proline (CID 264622) is a chemical compound of interest in synthetic and medicinal chemistry research, combining a proline moiety with a 1H-indole ring system . The indole structure is a privileged scaffold in drug discovery, found in a wide array of bioactive molecules and marketed drugs due to its ability to bind diverse biological targets with high affinity . Researchers investigate indole derivatives for their extensive biological potential, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities . The specific hybrid structure of this compound may be investigated for its application in chemical synthesis. Researchers face challenges in working with highly reactive (1H-indol-3-yl)methyl intermediates due to their tendency for undesired dimerization and oligomerization . This compound could serve as a more stable precursor or a final product for exploring new chemical spaces. Its potential research value lies in the synergistic combination of the rigid, secondary amine proline cycle with the planar, aromatic indole ring, which could be valuable for developing novel enzyme inhibitors or receptor ligands. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific research application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29g/mol

IUPAC Name

1-(1H-indol-3-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c17-14(18)13-6-3-7-16(13)9-10-8-15-12-5-2-1-4-11(10)12/h1-2,4-5,8,13,15H,3,6-7,9H2,(H,17,18)

InChI Key

RWRSTSPQXGSPJT-UHFFFAOYSA-N

SMILES

C1CC(N(C1)CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1CC([NH+](C1)CC2=CNC3=CC=CC=C32)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 1h Indol 3 Ylmethyl Proline and Analogs

Direct Synthetic Routes to 1-(1H-indol-3-ylmethyl)proline

Direct methods for the construction of the this compound framework typically involve the formation of a new carbon-nitrogen bond between the proline nitrogen and the (1H-indol-3-yl)methyl moiety. The primary strategies employed are alkylation using pre-functionalized indole (B1671886) derivatives and reductive amination of an indole aldehyde with proline.

Alkylation Strategies Utilizing (1H-indol-3-yl)methyl Electrophiles

This approach relies on the reaction of a nucleophilic proline species with an electrophilic (1H-indol-3-yl)methyl derivative. The electrophile is typically a compound where a leaving group is attached to the methylene (B1212753) carbon at the 3-position of the indole ring.

Commonly used (1H-indol-3-yl)methyl electrophiles include gramine (B1672134) and its quaternary ammonium (B1175870) salts, as well as indole-3-methanol and its derivatives (e.g., acetates or halides). The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of proline acts as the nucleophile, displacing the leaving group on the indole derivative. The reactivity of the electrophile is a critical factor, with halides and quaternary ammonium salts generally being more reactive than the corresponding alcohols or acetates. However, the high reactivity of some of these electrophiles can also lead to undesired side reactions, such as dimerization or polymerization. researchgate.net

ElectrophileLeaving GroupTypical Reaction Conditions
GramineDimethylamineHeating in a suitable solvent
Indole-3-methanol acetateAcetateBasic conditions
3-(Chloromethyl)-1H-indoleChlorideMild base, ambient temperature

This table presents plausible reaction parameters based on general principles of nucleophilic substitution reactions involving indole derivatives.

Reductive Amination Approaches

Reductive amination offers a highly efficient and widely applicable method for the synthesis of this compound. This one-pot reaction involves the initial condensation of indole-3-carbaldehyde with proline to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine product. researchgate.net

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the starting aldehyde. harvard.edu The reaction is typically carried out in a suitable organic solvent, such as methanol (B129727) or dichloromethane, often with the addition of a catalytic amount of acid to facilitate imine formation. harvard.edursc.org The choice of solvent and reducing agent can influence the reaction rate and yield.

AldehydeAmineReducing AgentSolvent
Indole-3-carbaldehydeL-ProlineSodium triacetoxyborohydrideDichloromethane
Indole-3-carbaldehydeL-ProlineSodium cyanoborohydrideMethanol
Indole-3-carbaldehydeL-ProlineHydrogen (with catalyst)Ethanol (B145695)

This table illustrates common combinations of reactants and reagents for the reductive amination synthesis of this compound.

Catalytic Synthesis Approaches

Catalysis provides an elegant and often more sustainable route to this compound and its analogs. Both organocatalysis and metal catalysis have been successfully applied to the functionalization of indoles with proline and other nucleophiles.

L-Proline Catalysis in Indole Functionalization

L-proline itself has emerged as a powerful organocatalyst for a variety of organic transformations, including the functionalization of indoles. nih.gov In the context of synthesizing indole-proline hybrids, L-proline can act as both a reactant and a catalyst in certain multicomponent reactions. For instance, L-proline can catalyze the condensation of indole, an aldehyde, and another nucleophile in a Mannich-type reaction to produce 3-amino-alkylated indoles. rsc.orglookchem.com While in these specific examples proline is a catalyst and not incorporated into the final product, the underlying principles demonstrate the feasibility of proline's involvement in activating indole systems for nucleophilic attack.

Organocatalytic and Metal-Catalyzed Coupling Reactions

Organocatalytic and metal-catalyzed reactions offer sophisticated pathways for the construction of the C-N bond in this compound. For instance, nickel-catalyzed reductive coupling reactions have been developed for the synthesis of tertiary amines from aldehydes, amines, and organohalides. ucla.edu This methodology could potentially be adapted for the three-component coupling of indole-3-carbaldehyde, proline, and a suitable coupling partner.

Copper-catalyzed and palladium-catalyzed cross-coupling reactions are also powerful tools for C-N bond formation. While direct applications for the synthesis of this compound are not extensively documented, related syntheses of N-aryl and N-alkyl indoles suggest the feasibility of such approaches. mdpi.com

Multicomponent Reaction (MCR) Strategies for Indole-Proline Motif Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for generating molecular diversity. rsc.orgnih.gov The synthesis of this compound is well-suited to an MCR approach, for instance, through a Mannich-type reaction.

In a typical three-component Mannich reaction, indole, an aldehyde (such as formaldehyde (B43269) or a precursor), and proline would be combined in a one-pot synthesis. rsc.org L-proline itself can act as a catalyst in such reactions, highlighting its dual role in facilitating the formation of complex indole derivatives. ajol.inforesearchgate.net The reaction proceeds through the formation of an iminium ion from the aldehyde and proline, which is then attacked by the nucleophilic C3 position of the indole ring. The efficiency and outcome of these reactions can be influenced by the choice of catalyst, solvent, and reaction conditions. rsc.org

Component 1Component 2Component 3Catalyst
IndoleFormaldehydeL-ProlineL-Proline
IndoleIndole-3-carbaldehydeL-ProlineAcid or Base
IndoleBenzaldehydeL-ProlineL-Proline

This table outlines potential multicomponent reaction strategies for the synthesis of this compound and its analogs.

Advanced Synthetic Techniques

The synthesis of this compound and related compounds often requires sophisticated methods to ensure high yields and purity, while minimizing side reactions. Advanced techniques such as microflow synthesis and solid-phase adaptations have emerged as powerful tools in this endeavor.

Microflow Synthesis for Efficient Compound Generation

Microflow synthesis has recently been developed as a rapid and highly efficient method for producing indole derivatives. nagoya-u.ac.jp This technique utilizes channels with an inner diameter of approximately 1 mm, allowing for precise control over reaction times and temperatures. nagoya-u.ac.jp A key advantage of this approach is the ability to handle highly reactive intermediates that would otherwise lead to undesired side products in traditional batch synthesis. researchgate.netresearchgate.netnih.gov

The generation of (1H-indol-3-yl)methyl electrophiles, which are precursors to this compound, is challenging due to their propensity for dimerization and oligomerization. researchgate.netnih.govresearchgate.net Microflow reactors address this by enabling extremely short reaction times. For instance, researchers at Nagoya University have demonstrated the generation of an activated indole compound in just 20 milliseconds, leading to a target product yield of 95%. nagoya-u.ac.jp The rapid mixing and precise temperature control inherent in microflow systems, achieving mixing in milliseconds, allow for reactions to be completed in under a second. nagoya-u.ac.jp This rapid process is crucial for preventing the formation of unwanted dimers and oligomers. nagoya-u.ac.jpnih.gov

The developed microflow nucleophilic substitution allows for the successful synthesis of numerous unprotected indole analogues using a variety of nucleophiles. researchgate.netnih.gov This method has been shown to be scalable through continuous pumping, making it a viable option for larger-scale production. nagoya-u.ac.jp

Table 1: Comparison of Batch vs. Microflow Synthesis for Indole Derivatives

Feature Batch Synthesis Microflow Synthesis
Reaction Time Several seconds to hours Less than 1 second
Mixing Time Several seconds Milliseconds
Temperature Control Less precise Highly precise
Side Reactions Prone to dimerization/oligomerization Suppression of side reactions
Yield of Target Product Often limited by side reactions High yields (e.g., 95%)

| Scalability | Can be challenging | Readily scalable |

Solid-Phase Synthesis Adaptations

Solid-phase synthesis, a cornerstone of peptide and combinatorial chemistry, offers a streamlined approach for the preparation of analogs of this compound. In this methodology, the proline or indole moiety is anchored to a solid support, allowing for sequential reactions and easy purification by simple filtration and washing.

While direct examples for this compound are not abundant in the literature, the principles of solid-phase peptide synthesis (SPPS) are readily adaptable. For instance, Fmoc-protected proline can be attached to a resin, followed by the alkylation of the secondary amine with an appropriate indole-3-ylmethyl electrophile.

A significant challenge in SPPS, particularly for sequences prone to aggregation, is the formation of secondary structures that can hinder reaction kinetics. The incorporation of pseudoproline dipeptides is a common strategy to disrupt these structures and improve synthesis efficiency. These dipeptides, which are reversibly protected as oxazolidines, mimic the structure of proline and can be incorporated using standard coupling reagents like HBTU, TBTU, or HATU.

Microwave-assisted solid-phase synthesis has also emerged as a powerful technique to enhance the efficiency of these reactions, significantly reducing reaction times for steps like urea (B33335) formation in related oligomers. researchgate.net

Synthetic Challenges and Methodological Advancements

The synthesis of 3-substituted indoles like this compound is fraught with challenges, primarily related to the reactivity of the indole nucleus and the control of stereochemistry.

Addressing Dimerization and Oligomerization in Indole-3-Substitutions

A primary challenge in the synthesis of 3-substituted indoles is the propensity for dimerization and oligomerization, especially under acidic conditions. chemrxiv.org The electron-rich C3 position of the indole ring is highly nucleophilic, but protonation at this position can lead to the formation of an electrophilic iminium species. chemrxiv.org This intermediate can then be attacked by another indole molecule, initiating a cascade of reactions that form dimers, trimers, and higher-order oligomers. nih.govmdpi.comnih.gov

For example, indole-3-carbinol (B1674136) readily converts to a mixture of oligomeric products in an acidic environment. nih.govmdpi.com The major products include diindol-3-ylmethane, as well as various cyclic and linear trimers and tetramers. nih.govmdpi.com The relative yields of these oligomers can be influenced by factors such as pH and the initial concentration of the starting material. nih.gov

Traditional synthetic approaches using moderately reactive electrophiles often require high temperatures and long reaction times, which can exacerbate the problem of oligomerization. nih.govresearchgate.net The development of microflow synthesis represents a significant advancement in overcoming this challenge by drastically reducing the reaction time and limiting the coexistence of the substrate and the highly reactive electrophilic intermediate. researchgate.netresearchgate.netnih.gov

Chirality Control and Stereoselective Synthesis

The synthesis of this compound presents a stereochemical challenge, as the final compound possesses a chiral center at the alpha-carbon of the proline ring. When starting with racemic proline, a mixture of enantiomers will be produced. To obtain a specific enantiomer, either a chiral starting material or a stereoselective synthetic route is required.

L-proline can be used as a chiral starting material to directly yield the corresponding enantiomer of the product. Furthermore, L-proline itself has been employed as a catalyst in the stereoselective synthesis of certain indole derivatives, highlighting its role in asymmetric transformations. nih.gov

In a related context, the synthesis of the natural product (2R,4R)-monatin, which also features a 4-(3-indolylmethyl) substituent on a glutamic acid backbone, underscores the challenges in controlling stereochemistry at a tetra-substituted carbon. jst.go.jp In this case, the stereoselective alkylation was achieved by using a chiral pyroglutamic acid derivative, where the existing stereocenter directed the incoming indolylmethyl group to the desired face of the molecule. jst.go.jp This approach, utilizing a chiral precursor to direct the stereochemical outcome of a reaction, is a fundamental strategy in the asymmetric synthesis of complex molecules. The development of new catalytic systems, for instance those based on nickel(II) complexes, for the stereoselective addition to electrophiles is an active area of research.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Diindol-3-ylmethane
Fmoc-protected proline
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Indole-3-carbinol
(2R,4R)-Monatin

Structural Diversity and Derivative Synthesis

Modifications on the Indole (B1671886) Moiety of 1-(1H-indol-3-ylmethyl)proline Derivatives

The indole nucleus is a common feature in many biologically active compounds and serves as a prime site for structural modification to fine-tune the properties of the parent molecule. mdpi.comrsc.org

The aromatic carbocyclic ring and the pyrrole (B145914) ring of the indole system are amenable to electrophilic substitution, allowing for the introduction of a wide array of functional groups. nbu.ac.in The activity of resulting compounds can often be adjusted by these substitutions. mdpi.com

Research has shown that small, aliphatic, electron-donating groups at the 5-position of the indole ring, such as methyl, ethyl, cyclopropyl, and methoxy (B1213986) groups, can yield compounds with notable activity. nih.gov Conversely, the introduction of electron-withdrawing groups like halogens (e.g., chloro, bromo) or trifluoromethyl at the same position can lead to a decrease or loss of activity. nih.govgoogle.com For instance, in a series of 1H-indole-2-carboxamides, analogs with a 5-methyl or 5-cyclopropyl substituent were found to be active, while those with 5-halogen or 5-trifluoromethyl groups were inactive. nih.gov

Furthermore, the synthesis of derivatives with multiple substituents on the indole ring has been explored. For example, compounds with substituents at both the 5- and 7-positions have been synthesized to investigate their structure-activity relationships. nih.gov The regioselective functionalization of the indole ring at the C3-position is a well-established method, often utilizing a Friedel–Crafts-type process. nbu.ac.in

Table 1: Examples of Substitution on the Indole Ring of Indole Derivatives This table is interactive. Click on headers to sort.

Parent Compound Structure Substituent Position on Indole Ring Synthetic Method Reference
Indole Methyl 5 Not specified nih.gov
Indole Cyclopropyl 5 Not specified nih.gov
Indole Chloro 7 Not specified google.com
Indole Bromo 5 Multistep synthesis from 4-bromoaniline iajps.com

The nitrogen atom of the indole ring (N-1 position) is a key site for modification through N-alkylation and N-acylation. These reactions introduce alkyl, benzyl, or acyl groups, which can significantly alter the compound's physicochemical properties. google.com

N-alkylation is commonly achieved by reacting the indole derivative with alkyl halides or sulfonates in the presence of a base. researchgate.net A variety of bases, including potassium carbonate, cesium carbonate, and sodium hydride, have been employed for this purpose. researchgate.netasianpubs.org For instance, a series of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole derivatives were synthesized via electrophilic substitution at the N-1 position using various alkyl halides. iajps.com The use of dimethyl carbonate and dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an efficient method for N-methylation and N-benzylation, respectively. google.com Asymmetric N-alkylation of 1H-indoles has also been developed using cooperative rhodium and chiral phosphoric acid catalysis, yielding N-alkyl indoles with a newly formed stereocenter adjacent to the indole nitrogen. nih.gov

N-acylation can be performed using acyl chlorides. For example, the reaction of indole-3-acetic acid with L-proline can be followed by acylation reactions to create diverse derivatives.

Table 2: Reagents for N-Alkylation/Acylation of the Indole Nitrogen This table is interactive. Click on headers to sort.

Modification Type Reagent Base/Catalyst Reference
N-Methylation Dimethyl Carbonate DABCO google.com
N-Benzylation Dibenzyl Carbonate DABCO google.com
N-Alkylation Alkyl Halides Potassium Carbonate iajps.comresearchgate.net
N-Alkylation Alkyl Sulfonates Potassium Carbonate researchgate.net
N-Alkylation α-Aryl/Alkyl Diazoacetates Rhodium/Chiral Phosphoric Acid nih.gov

Substitution Patterns on the Indole Ring System

Modifications on the Proline Moiety

The proline ring offers several sites for modification, including the pyrrolidine (B122466) ring itself and the carboxylic acid group, allowing for the introduction of structural and functional diversity.

Synthetic strategies to access substituted prolines often start from modified precursors like hydroxyproline, which can be converted into a wide array of 4-substituted proline derivatives through reactions like Mitsunobu, oxidation, reduction, and acylation. nih.gov The stereochemistry of substituents on the pyrrolidine ring is crucial, as different stereoisomers can lead to different biological profiles due to varied binding modes with target proteins. nih.govresearchgate.net

The carboxylic acid group of proline is a versatile handle for derivatization, most commonly through the formation of esters and amides. nih.gov These modifications are often employed to alter properties such as solubility, cell permeability, and metabolic stability.

Esterification can be achieved by reacting the proline derivative with an alcohol under appropriate conditions. For example, L-proline methyl ester has been used in sequential reactions with indole precursors. nih.gov Amide formation is typically carried out by activating the carboxylic acid, for instance by converting it to an acyl chloride with oxalyl chloride, followed by reaction with an amine. nih.govgoogle.com A wide range of amines can be used to generate a library of amide derivatives. These derivatization reactions are crucial for creating prodrugs or for attaching labels for analytical purposes. nih.govresearchgate.net

Substitution at the Pyrrolidine Ring

Variations of the Linker Between Indole and Proline

One common variation involves extending the linker. For example, replacing the methylene (B1212753) linker with an acetyl group (-CH2CO-) results in the compound 1-[(1H-Indol-3-yl)acetyl]-L-proline. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the conformational flexibility of the molecule.

Other research has explored replacing the linker with more complex heterocyclic structures. For instance, the cyanoamide moiety has been investigated as a linker, which could then be replaced by bioisosteres like a thiazol-4(5H)-one. acs.org The synthesis of such analogs often involves multi-step procedures, such as Knoevenagel condensation followed by coupling reactions. acs.org These modifications highlight the extensive possibilities for creating structurally diverse analogs by altering the chemical nature and length of the linker.

Extension of the Methylene Linker

Homologation, or the extension of the methylene linker between the indole-3-yl group and the proline nitrogen, represents a fundamental modification to alter the spatial orientation and flexibility of the molecule. This can influence how the compound interacts with biological targets. For instance, the synthesis of 1-[(1H-Indol-3-yl)acetyl]-L-proline introduces an additional carbonyl group and extends the linker, creating a hybrid molecule with distinct properties. The synthesis of such compounds can be achieved through methods like the Fischer indole synthesis or by acetylating indole-3-yl derivatives.

Another example involves the preparation of N-((1-(3-(Dimethylamino)propyl)-1H-indol-3-yl)methyl) derivatives. acs.org While not a direct proline conjugate, this work highlights strategies for extending the chain at the 3-position of the indole ring, which are applicable to proline-containing structures. These syntheses often involve the reductive amination of an appropriate indole-3-carbaldehyde. acs.org

Compound Name Linker Modification Synthetic Approach
1-[(1H-Indol-3-yl)acetyl]-L-prolineAcetyl extensionFischer indole synthesis, Acetylation of indole-3-yl derivatives
N-((1-(3-(Dimethylamino)propyl)-1H-indol-3-yl)methyl)hexylaminePropyl extension from indole nitrogen and methyl extension from indole-3-positionReductive amination of 1-(3-dimethylaminopropyl)-1H-indole-3-carbaldehyde

Heteroatom Incorporations in the Linker

The introduction of heteroatoms such as oxygen or sulfur into the linker can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability. This strategy has been employed in the design of various bioactive compounds. For example, ether and thioether linkages can be incorporated to replace the methylene group. mdpi.com The synthesis of 1-(1H-Indol-3-yloxy)propan-2-ol showcases an ether-linked indole derivative, although its synthesis can be complex.

Research into modulators of Kv7.2/Kv7.3 channels has also explored thioether derivatives, demonstrating the utility of this modification in generating neurologically active compounds. google.com While not directly involving proline, the synthetic strategies for creating aryl-thioether linkages are relevant. Furthermore, the synthesis of 1-(1H-Indol-3-ylmethyl)-7-isoquinolinyl methyl ether provides an example of an ether linkage in a related complex heterocyclic system.

Linker Type Example Compound Class Potential Impact
Ether1-(1H-Indol-3-yloxy)propan-2-ol derivativesAltered polarity, hydrogen bonding
ThioetherThioether modulators of Kv7.2/Kv7.3 channelsModified metabolic stability, lipophilicity

Cyclic Derivatives and Conformationally Restricted Analogs

To reduce conformational flexibility and enhance binding affinity and selectivity for biological targets, researchers have focused on creating cyclic derivatives of the tryptophan-proline scaffold.

Diketopiperazines Containing Tryptophan-Proline Units (e.g., Brevianamide F analogs)

Diketopiperazines (DKPs) are the smallest class of cyclic peptides and are formed from the condensation of two amino acids. rsc.orgmdpi.com The cyclo(L-Trp-L-Pro) core, found in the natural product Brevianamide F, is the most abundant and structurally diverse family of DKP-containing natural products. mdpi.comfrontiersin.org The inherent cis-conformation of the Xaa-Pro amide bond makes proline particularly prone to DKP formation. frontiersin.org

The synthesis of Brevianamide F and its analogs has been a subject of intense study. Solid-phase synthesis approaches have been developed for the efficient production of these compounds. rsc.orgresearchgate.net For instance, a method involving anchoring Fmoc-Trp-OAllyl to a resin, followed by coupling with H-Pro-OMe and subsequent cyclization, has been reported. rsc.org The isomers of cyclo(Trp-Pro), including cyclo(L-Trp-L-Pro), cyclo(L-Trp-D-Pro), cyclo(D-Trp-L-Pro), and cyclo(D-Trp-D-Pro), have been successfully synthesized and exhibit different biological activities, likely due to their distinct conformations. core.ac.uk

Furthermore, post-synthetic modifications of the Brevianamide F scaffold have yielded derivatives with novel biological activities. For example, C2-arylated analogs of Brevianamide F, synthesized via a mild palladium-catalyzed C-H activation procedure, have shown promising antitumor activity. rsc.orgrsc.org

Compound Description Key Synthetic Feature Noted Biological Activity
Brevianamide F (cyclo(L-Trp-L-Pro))A naturally occurring diketopiperazine. mdpi.comSolid-phase synthesis. rsc.orgresearchgate.netMild antibiotic and antifungal. rsc.orgrsc.org Marked cytotoxic effect on OVCAR-8 cell line. mdpi.com
C2-arylated Brevianamide F analogsSynthetic derivatives of Brevianamide F.Palladium-catalyzed C-H activation. rsc.orgrsc.orgAntitumoral activity. rsc.orgrsc.org
Cyclo(Trp-Pro) isomersStereoisomers of the basic diketopiperazine.Multi-step chemical synthesis. core.ac.ukVaried activities including anticancer and antimicrobial. core.ac.uk

Other Macrocyclic or Polycyclic Structures

Beyond diketopiperazines, other strategies have been employed to create more complex and constrained cyclic analogs. These include the formation of larger macrocycles and fused polycyclic systems.

Macrocyclization can be achieved through various chemical reactions, including amide bond formation, click chemistry, and photocatalyzed reactions. nih.gov For instance, the Ugi reaction followed by a Diels-Alder reaction has been used to create complex polycyclic scaffolds. nih.gov

The synthesis of polycyclic fused heterocycles can also be achieved through one-pot tandem reactions. A notable example is the [3+2] cycloaddition of Baylis–Hillman adducts with azomethine ylides generated from proline and isatin (B1672199) to yield fused polycyclic pyrrolo/pyrrolizinoquinolinone derivatives. researchgate.net Another approach involves the Staudinger ketene-imine cycloaddition to synthesize 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, which are polycyclic structures incorporating the indole nucleus. nih.gov

These advanced synthetic strategies open avenues to novel, conformationally rigid structures with potentially unique pharmacological profiles.

Mechanistic Investigations in Chemical Research

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 1-(1H-indol-3-ylmethyl)proline and its derivatives often employs organocatalysis, with L-proline itself being a key catalyst. The most common synthetic route is a Mannich-type reaction. researchgate.net

The L-proline catalyzed Mannich-type reaction for the synthesis of 3-amino-alkylated indoles is proposed to proceed through a well-defined transition state. lscollege.ac.in In this mechanism, L-proline reacts with an aldehyde to form an enamine intermediate. nptel.ac.in This enamine then attacks an imine, which can be formed in situ. The stereoselectivity of the reaction is controlled by the formation of a nine-membered, chair-like transition state, where hydrogen bonding between the proline's carboxylic acid group and the imine nitrogen plays a crucial role. lscollege.ac.in This organized transition state favors a specific facial attack, leading to the formation of a particular stereoisomer. lscollege.ac.innptel.ac.in Specifically for Mannich reactions involving aldehydes, a si-facial attack of the (E)-imine by the si-face of the aldehyde-derived enamine intermediate is proposed, which is directed by the L-proline catalyst. rsc.org Kinetic and theoretical studies on similar proline-catalyzed reactions suggest the involvement of only one proline molecule in the transition state. nih.gov

The general mechanism for the L-proline-catalyzed Mannich reaction is as follows:

Formation of an enamine from the reaction of a carbonyl compound with proline. wikipedia.org

Formation of an iminium ion from an aldehyde and an amine. wikipedia.org

Nucleophilic attack of the enamine on the iminium ion. wikipedia.org

Hydrolysis of the resulting product to regenerate the catalyst and yield the final amino-alkylated product. nptel.ac.in

While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, studies on related L-proline catalyzed reactions provide insights. The reaction rates of these multi-component reactions are influenced by several factors, including the nature of the reactants and the reaction conditions. For instance, in the synthesis of related α-cyano bis(indolyl)chalcones catalyzed by L-proline, the reaction time can be significantly influenced by the choice of base and temperature, with yields increasing with optimized reaction times. rsc.orgnih.gov The use of solvent-free conditions at room temperature has also been shown to be efficient for the L-proline catalyzed synthesis of 3-amino-alkylated indoles. researchgate.net The development of flow chemistry has allowed for rapid and mild generation of (1H-indol-3-yl)methyl electrophiles, enabling fast nucleophilic substitution reactions. researchgate.net

Table 1: Factors Influencing Reaction Rates in L-proline Catalyzed Synthesis of Indole (B1671886) Derivatives

FactorObservationReference
Catalyst L-proline is an effective and environmentally benign catalyst. researchgate.netrsc.org
Solvent Solvent-free conditions or green solvents like ethanol (B145695) can be used effectively. researchgate.netresearchgate.net
Temperature Reactions can often be conducted at room temperature, although optimization may be required. researchgate.netrsc.org
Reactant Structure Electron-withdrawing or -donating groups on the aromatic aldehydes can influence reaction yields. researchgate.net

Transition State Analysis in Catalytic Reactions

Mechanistic Studies of Biological Interactions (excluding clinical implications)

The indole and proline moieties are prevalent in many biologically active compounds, suggesting that their combination in this compound could lead to significant biological activity.

Indole derivatives are known to act as inhibitors of various enzymes. For example, indole-based compounds have been designed as inhibitors of tubulin polymerization, a key process in cell division, making them of interest in cancer research. nih.gov In one study, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and shown to inhibit tubulin polymerization, with the most potent compound exhibiting an IC50 value of 0.34 μM against the MCF-7 cancer cell line. nih.gov The mechanism of inhibition was found to be consistent with that of colchicine (B1669291), which binds to tubulin and prevents its polymerization into microtubules. nih.gov

Furthermore, coumarin-indole hybrids have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov A competitive inhibition mechanism was proposed for the most active compound, which suggests that it binds to the active site of the enzyme. nih.gov While these studies are on related indole derivatives, they provide a framework for how this compound might interact with and inhibit specific enzymes.

The interaction of indole-containing compounds with protein targets is a broad area of research. The indole moiety can participate in various non-covalent interactions, including hydrophobic interactions and hydrogen bonding, which are crucial for binding to protein targets. For instance, some indole derivatives have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain cancers. mdpi.com Alectinib, an ALK inhibitor containing an indole ring, was designed for high potency and has an IC50 of 1.9 nM for ALK. mdpi.com

In a different context, a compound containing a 1-(3-trifluoromethyl-phenyl)-1H-indol-3-ylmethyl)amino moiety was found to be a pharmacological inhibitor of TNF-α, a key signaling protein in inflammation. nih.gov This inhibitor was shown to interfere with the functional trimer formation of TNF-α. nih.gov While not the exact target compound, this demonstrates that the 1-(1H-indol-3-ylmethyl) scaffold can interact specifically with protein targets and disrupt their function. Docking studies of related indole derivatives with their protein targets have helped to elucidate the specific amino acid residues involved in binding and the conformational changes that may occur upon binding. nih.gov

The biological effects of indole derivatives are often a result of their ability to modulate specific cellular signaling pathways. Indole-3-carbinol (B1674136) (I3C), a related natural product, and its derivatives have been shown to affect multiple signaling pathways that control cell division, apoptosis, and angiogenesis in cancer cells. researchgate.net

Proline metabolism itself is increasingly recognized as a key player in cellular signaling, with the ability to influence pathways such as the PI3K/Akt/mTOR pathway and the amino acid response (AAR) pathway. nih.gov The enzyme pyrroline-5-carboxylate reductase (PYCR), involved in proline synthesis, is often overexpressed in cancer and helps to alleviate oxidative stress and promote protein synthesis. creative-proteomics.com Given that this compound contains a proline moiety, it is conceivable that it could influence these proline-dependent pathways. For example, proline availability has been shown to induce the proliferation of stem and cancer cells. researchgate.net

In a study on an androgen-insensitive prostate cancer cell line (PC3), a complex cyclic peptide containing a 1H-indol-3-ylmethyl group, specifically 2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl] acetic acid (BQ123), was used as an endothelin-1 (B181129) (ET-1) receptor antagonist. nih.gov This antagonist was shown to attenuate the ET-1-induced increase in the expression of steroidogenic enzymes and the androgen receptor, thereby modulating a key signaling pathway in prostate cancer. nih.gov

Table 2: Investigated Biological Activities of Related Indole-Proline Type Compounds

Compound TypeBiological Target/ProcessObserved Effect in Research ModelsReference
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamidesTubulin PolymerizationInhibition of tubulin polymerization, cell cycle arrest at G2/M phase, and induction of apoptosis. nih.gov
Coumarin-Indole Hybridsα-GlucosidaseCompetitive inhibition of the enzyme. nih.gov
1-(3-trifluoromethyl-phenyl)-1H-indol-3-ylmethyl)amino derivativeTNF-αInhibition of functional trimer formation. nih.gov
Indole-containing cyclic peptide (BQ123)Endothelin-1 ReceptorAntagonism of the receptor, leading to modulation of steroidogenic enzyme expression. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are instrumental in predicting how a ligand might interact with a biological target, such as a protein receptor or enzyme. These simulations help to visualize binding modes and estimate the strength of these interactions, guiding further drug discovery efforts.

For 1-(1H-indol-3-ylmethyl)proline, docking simulations would predict several key types of non-covalent interactions that stabilize its binding within a target's active site. The indole (B1671886) moiety is a versatile pharmacophore known for a range of interactions. The N-H group of the indole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov The proline ring, being largely aliphatic, contributes to hydrophobic interactions.

In studies of similar indole-based compounds, docking simulations have successfully predicted binding modes. For instance, docking of indole diketopiperazine alkaloids into the FabH protein from Escherichia coli revealed critical binding interactions. nih.gov Similarly, studies on indole derivatives targeting the 3CL protease of SARS-CoV have elucidated binding mechanisms through computational models. nih.gov Based on these principles, a hypothetical interaction profile for this compound can be constructed.

Molecular MoietyPotential Interaction TypeInteracting Residue Example
Indole N-HHydrogen Bond DonorAspartate, Glutamate, Serine
Indole Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Indole RingHydrophobic InteractionLeucine, Valine, Isoleucine
Proline RingHydrophobic/Van der WaalsAlanine, Valine, Leucine
Proline CarboxylateHydrogen Bond Acceptor / IonicLysine (B10760008), Arginine, Serine

Binding affinity, often expressed as an inhibition constant (Kᵢ) or IC₅₀ value, quantifies the strength of a ligand-target interaction. Computational methods like Free-Energy Perturbation (FEP) can predict these values with increasing accuracy. acs.org While specific calculations for this compound are unavailable, studies on other indole derivatives provide insight into the range of affinities that can be expected. For example, computational and experimental work on indole-2-N-methylpropargylamine as a monoamine oxidase B (MAO-B) inhibitor showed strong binding affinities. mdpi.com Docking studies of indole alkaloids with the 5-HT₂A serotonin (B10506) receptor also yielded significant calculated binding energies. nih.gov These studies demonstrate that the indole scaffold is capable of forming high-affinity interactions with various biological targets.

Compound (Analog)TargetCalculated Binding Energy (ΔG, kcal/mol)Reference
Indole-2-propargylamine (4fH)Monoamine Oxidase B (MAO-B)-7.5 mdpi.com
Indole Alkaloid (Compound 6)5-HT2A Serotonin Receptor-7.5 nih.gov
Indole Alkaloid (Compound 8)5-HT2A Serotonin Receptor-8.1 nih.gov
Proline-based Diketopiperazineαβ-tubulin-8.0 to -9.5 (Range for top compounds) nih.gov

Prediction of Ligand-Target Interactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior.

The electronic structure of a molecule is described by the distribution of its electrons, often visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests the molecule is more polarizable and reactive.

ParameterDefinitionPredicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates electron-donating ability (localized on indole ring)
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and electronic transitions
Molecular Electrostatic Potential (MEP)3D map of charge distributionPredicts sites for electrophilic and nucleophilic attack

Quantum chemical calculations are routinely used to predict various types of spectra, which can then be compared with experimental data to confirm a molecule's structure. Time-dependent DFT (TD-DFT) is particularly effective for predicting UV-visible absorption spectra. researchgate.net

NMR Spectroscopy: Calculations can predict ¹H and ¹³C NMR chemical shifts. For this compound, characteristic signals would be expected for the indole protons and carbons, as well as the distinct signals for the proline ring protons and carbons. nih.gov

IR Spectroscopy: Vibrational frequency calculations can predict the infrared spectrum. Key predicted peaks would include the N-H stretch of the indole ring (around 3400 cm⁻¹), C=O stretching of the carboxylic acid, and various C-H and C-N stretching modes. rsc.org

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, its CD spectrum could be predicted. The interaction between the indole chromophore and the chiral proline center would likely produce a distinct CD signal. Studies on peptides containing tryptophan and proline show that their interaction gives rise to characteristic CD spectra, which are sensitive to conformation. acs.orgmdpi.com

Electronic Structure Analysis

Conformational Analysis and Dynamics

Proline is unique among amino acids due to its cyclic side chain, which imposes significant conformational constraints. Two major conformational features are:

Ring Puckering: The five-membered pyrrolidine (B122466) ring is not planar and can adopt various "puckered" envelope or twist conformations. The specific pucker is influenced by substituents and the surrounding chemical environment. fccc.edu

Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans form is heavily favored for most amino acids, the energy difference for the X-Pro bond is much smaller, leading to a significant population of the cis isomer in many biological contexts. nih.govwou.edu

Preferred Conformations in Solution and Bound States

The conformational flexibility of this compound is primarily governed by the puckering of the five-membered pyrrolidine ring of the proline moiety, the cis-trans isomerization of the tertiary amide bond (in this case, the N-CH₂ bond to the indole group), and the rotational freedom of the bond connecting the indolemethyl group to the proline nitrogen.

Furthermore, the peptide bond preceding a proline residue is unique in its propensity to exist in both cis and trans conformations. sigmaaldrich.com While the bond in this compound is not a standard peptide bond, the principles of steric hindrance around the C-N bond are still applicable. The bulky 1H-indol-3-ylmethyl group attached to the proline nitrogen introduces significant steric interactions that likely influence the conformational equilibrium. shu.edu The trans conformation is generally preferred for most amino acid residues to minimize steric clash, but for N-substituted prolines, the energy difference between the cis and trans isomers can be smaller. sigmaaldrich.com

Detailed computational studies using methods like Density Functional Theory (DFT) would be required to precisely determine the relative energies of the possible conformers. Such studies would typically optimize the geometry of various starting conformations to find the lowest energy states. Experimental validation through Nuclear Magnetic Resonance (NMR) spectroscopy could then confirm these predictions by analyzing coupling constants and Nuclear Overhauser Effects (NOEs). nih.gov

Table 1: Hypothetical Preferred Conformations of this compound
ConformerProline Ring PuckerAmide Bond IsomerismKey Dihedral Angles (Hypothetical)Expected Relative Stability
trans-exoCγ-exo (Up)Transω ≈ 180°Potentially favored due to reduced steric clash between the indole group and the proline ring.
trans-endoCγ-endo (Down)Transω ≈ 180°May be slightly less stable than trans-exo depending on solvent interactions.
cis-exoCγ-exo (Up)Cisω ≈ 0°Likely less favored due to significant steric hindrance between the indole and carboxyl groups.
cis-endoCγ-endo (Down)Cisω ≈ 0°Potentially the least stable conformer due to severe steric crowding.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. preprints.org For a compound like this compound, MD simulations can provide invaluable insights into how it interacts with and binds to a biological target, such as a protein receptor or enzyme. preprints.org

An MD simulation of a complex between this compound and a biomolecule would typically involve the following steps:

System Setup: The three-dimensional structures of both the compound and the biomolecule are placed in a simulation box, which is then filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. Force fields like AMBER or CHARMM are commonly used for biomolecular simulations. nih.govucl.ac.uk

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps by solving Newton's equations of motion.

The resulting trajectory provides a detailed movie of the molecular interactions. Analysis of this trajectory can reveal:

Binding Stability: Whether the compound remains stably bound to the target over the course of the simulation.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or salt bridges that stabilize the complex. The indole moiety, for instance, can participate in π-π stacking or hydrogen bonding. acs.org

Conformational Changes: How the compound and the biomolecule adapt their conformations upon binding.

Binding Free Energy Calculations: Estimation of the strength of the binding affinity between the compound and its target.

Although no specific MD studies featuring this compound in complex with a biomolecule are documented in the literature, the table below outlines the type of data that would be generated from such a hypothetical study.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation Study
Simulation Parameter/ResultDescriptionExample Hypothetical Finding
Biomolecular TargetThe protein or nucleic acid to which the compound binds.Human Cyclin-Dependent Kinase 2 (CDK2). benthamdirect.com
Simulation TimeTotal duration of the molecular dynamics trajectory.500 nanoseconds.
Binding SiteThe specific region on the biomolecule where the compound binds.ATP-binding pocket of CDK2.
Key Interacting ResiduesAmino acids in the binding site that form significant contacts with the compound.Hydrogen bond between indole N-H and the backbone carbonyl of Glu81; Hydrophobic interactions with Val18, Ala31, and Leu134.
Binding Free Energy (ΔG_bind)Calculated affinity of the compound for the target.-9.5 kcal/mol.
Root Mean Square Deviation (RMSD)A measure of the stability of the compound's position in the binding site over time.Average RMSD of 1.2 Å, indicating a stable binding mode.

Exploration of Biological Targets and Pathways Pre Clinical Research Focus

Interactions with Enzymes and Metabolic Pathways

The unique combination of the indole (B1671886) and proline moieties allows for potential interactions with various enzymes, modulating their activity and influencing key metabolic pathways.

While direct studies on the interaction between 1-(1H-indol-3-ylmethyl)proline and proline metabolism enzymes are not extensively documented, the proline component of the molecule points towards a potential role in this area. Pyrroline-5-carboxylate reductase 1 (PYCR1) is the terminal enzyme in the proline biosynthesis pathway, converting pyrroline-5-carboxylate (P5C) to proline. nih.govmedrxiv.org Elevated PYCR1 expression is observed in numerous cancers and is linked to tumor progression, making it a therapeutic target. nih.govfrontiersin.orgplos.org

Research has focused on developing proline analogs as inhibitors of PYCR1. nih.govnih.gov A screening of 27 proline analogs identified five inhibitors, with N-formyl L-proline (NFLP) being the most potent. nih.govosti.gov The study demonstrated that the addition of a formyl group to proline enhanced affinity for the enzyme significantly. nih.gov This suggests that modifications to the proline ring, such as the attachment of an indol-3-ylmethyl group, could potentially influence binding to PYCR1.

CompoundInhibition Constant (Ki)Inhibition TypeReference
N-formyl L-proline (NFLP)100 µMCompetitive with P5C nih.gov
L-thiazolidine-4-carboxylate (L-T4C)400 µMCompetitive with P5C nih.gov
L-thiazolidine-2-carboxylate (L-T2C)1000 µMCompetitive with P5C nih.gov
Cyclopentanecarboxylate (CPC)1000 µMCompetitive with P5C nih.gov
L-tetrahydro-2-furoic acid (THFA)2000 µMCompetitive with P5C nih.gov

The indole scaffold is a key feature in various compounds investigated as methyltransferase inhibitors. These enzymes play crucial roles in bacterial viability and gene regulation, making them attractive targets for antimicrobial agents. Key methyltransferases include S-adenosylmethionine (SAM) synthetase (MetK), DNA adenine (B156593) methyltransferase (Dam), and tRNA (m1G37) methyltransferase (TrmD). researchgate.netoup.com

A study exploring indole derivatives as potential multi-target antimicrobial agents identified compounds with inhibitory potential against MetK, Dam, and TrmD. researchgate.net For example, the molecule 3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, which contains the same 1H-indol-3-ylmethyl group as the subject compound, was highlighted as a potential starting point for developing broad-spectrum antibiotics. researchgate.net Another research effort used a fragment-based approach to develop nanomolar inhibitors of M. abscessus TrmD, with several designs incorporating a core indole ring. acs.org These findings suggest that the indolylmethyl moiety of this compound could serve as a structural basis for interacting with the active sites of various methyltransferases.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of amine neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease. nih.govbohrium.com The indole nucleus is a common feature in many MAO inhibitors.

Preclinical studies have evaluated a range of indole derivatives for their MAO-inhibitory activity. nih.gov One study synthesized a series of indole and benzofuran (B130515) derivatives and found them to be selective MAO-B inhibitors with potencies in the nanomolar to micromolar range. nih.gov For instance, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was identified as a potent MAO-B inhibitor with a Ki value of 0.03 µM. nih.gov Another computational study identified indole-2-N-methylpropargylamine as a superior MAO-B binder compared to existing clinical drugs. bohrium.comnih.gov While direct testing of this compound as an MAO inhibitor is not widely reported, the presence of the indole ring in its structure suggests a potential for interaction with MAO enzymes, a hypothesis that warrants further investigation.

Alpha-glucosidase is an intestinal enzyme that breaks down carbohydrates into glucose. nih.gov Its inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial blood glucose levels. frontiersin.org Both coumarin (B35378) and indole scaffolds have been identified as active pharmacophores in the design of α-glucosidase inhibitors. d-nb.info

Numerous studies have synthesized and evaluated indole-based compounds for this activity. One study developed triazole-clubbed indole derivatives, finding several compounds with potent inhibitory activity, some surpassing the standard drug acarbose. nih.gov Another series of indole-based sulfonamides also showed significant inhibitory potential against both α-glucosidase and α-amylase. researchgate.netcolab.ws Furthermore, hybrids combining coumarin and indole have been synthesized, with some derivatives showing promising competitive inhibition of α-glucosidase. d-nb.info Given the established role of the indole scaffold in targeting this enzyme, this compound could potentially exhibit similar inhibitory properties.

Compound Class/DerivativeTarget EnzymeReported Activity (IC50)Reference
Triazole-clubbed indole derivative (R1)α-Glucosidase10.1 µM nih.gov
Indole-based sulfonamide (analog 5)α-Glucosidase1.10 ± 0.10 µM colab.ws
Indole-based sulfonamide (analog 8)α-Glucosidase1.20 ± 0.10 µM colab.ws
5-fluoro-2-oxindole derivative (3f)α-Glucosidase35.83 ± 0.98 µM frontiersin.org
Acarbose (Standard)α-Glucosidase13.5 µM nih.gov

Monoamine Oxidase (MAO) Inhibition Research

Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant therapeutic opportunity. ajwilsonresearch.comwikipedia.org The structural motifs of both proline and indole are known to play roles in mediating these interactions. Proline-rich sequences, for example, are recognized by specific protein domains like the SH3 domain, often forming rigid, extended structures that facilitate binding. researchgate.netnih.gov

The indole ring of tryptophan is also a key feature in many PPI interfaces. The indole-proline scaffold can be found in cyclic dipeptides isolated from marine organisms, which have been investigated for their biological activities, including the modulation of PPIs. mdpi.com For example, certain proline-based diketopiperazines bearing indole groups have been studied as potential antiprion agents, which are thought to function by disrupting protein misfolding and aggregation. mdpi.com While specific preclinical research targeting PPIs with this compound is limited, its composite structure suggests it could function as a scaffold to mimic peptide motifs and interfere with or stabilize specific protein complexes. One study noted that a complex indole derivative was used to inhibit TNF-α trimer formation, showcasing the potential of indole scaffolds in disrupting PPIs. nih.gov

Interactions with Cellular Components

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and shape, making them a prime target for anticancer drugs. nih.govbenthamscience.com The indole nucleus is a core structure in a multitude of synthetic molecules designed to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site. tandfonline.comacs.org

While there is no direct evidence for this compound as a tubulin inhibitor, extensive research on related structures highlights the potential of its indole moiety. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)acetamides, which share the indol-3-ylmethyl core, were synthesized and evaluated as tubulin polymerization inhibitors. researchgate.netnih.gov One derivative, compound 7d, showed potent antiproliferative activity against several cancer cell lines and was found to inhibit tubulin polymerization in a manner consistent with colchicine. researchgate.netnih.gov Other classes, such as curcumin-inspired indole analogues and 3-formyl-2-phenylindoles, have also demonstrated significant tubulin polymerization inhibitory activity with IC₅₀ values in the low micromolar range. tandfonline.combohrium.com

Compound/ClassTubulin Polymerization Inhibition (IC50)Antiproliferative Activity (IC50)Cell LineReference
Indibulin (D-24851)0.3 µM0.036 - 0.285 µMVarious tocris.com
Compound 7d (N-((1-methyl-1H-indol-3-yl)methyl) derivative)Not specified0.34 µMMCF-7 researchgate.netnih.gov
Curcumin-inspired indole analog (11c)10.21 ± 0.10 µM3.12 µMPC-3 bohrium.com
Curcumin-inspired indole analog (11f)8.83 ± 0.06 µM6.34 µMPC-3 bohrium.com
3-Formyl-2-phenylindole (169e)1.5 µM35 nMMDA-MB 231 tandfonline.com

DNA gyrase is a bacterial type II topoisomerase essential for DNA replication and maintaining DNA topology. oup.comresearchgate.net It represents a well-established target for antibacterial agents. The enzyme consists of GyrA and GyrB subunits. The GyrB subunit contains the ATPase domain, which is a key target for a class of inhibitors. oup.com

In silico and in vitro studies suggest that the indole nucleus can interact with DNA gyrase. nih.govresearchgate.net Docking studies have indicated that indole itself may bind to the ATP-binding pocket of the GyrB subunit, mimicking the action of aminocoumarin antibiotics. nih.govresearchgate.net Furthermore, fragment-based screening has led to the development of potent indole-containing inhibitors that specifically target the GyrB subunit of Mycobacterium tuberculosis gyrase. oup.comresearchgate.netacs.org These optimized indole diamide (B1670390) and indole-3-acetic acid-based molecules show promise as dual-action inhibitors targeting both gyrase and other essential enzymes like DnaG primase. oup.comresearchgate.net Although this compound has not been specifically tested, the established affinity of the indole scaffold for DNA gyrase suggests this as a potential area of activity.

Lack of Specific Preclinical Data on the Cellular Responses of this compound

Extensive searches of available preclinical research literature have not yielded specific studies detailing the investigation of cellular responses, such as apoptosis induction or cell cycle arrest, for the chemical compound this compound.

While the broader class of indole-containing molecules has been a subject of significant interest in cancer research, with various derivatives showing activities like cell cycle inhibition and induction of programmed cell death, specific data for this compound in these areas is not present in the reviewed scientific literature. Research in this field often focuses on more complex indole derivatives. For example, studies on compounds like tryprostatin A, which contains an indole ring linked to a diketopiperazine structure derived from proline, have shown effects on cell cycle progression. nih.gov Similarly, other research has explored different indole-based compounds for their potential to induce apoptosis and affect the cell cycle. nih.govresearchgate.netekb.eg

However, these findings are related to structurally distinct molecules and cannot be extrapolated to predict the specific biological activities of this compound. Preclinical research on any given compound is highly specific, and the cellular effects are determined by its unique three-dimensional structure and chemical properties.

Consequently, there is no detailed research information or corresponding data to construct an analysis of apoptosis induction or cell cycle arrest specifically for this compound at this time.

Structure Activity Relationship Sar Studies in Academic Research

Identification of Key Pharmacophoric Elements within the Indole-Proline Scaffold

The 1-(1H-indol-3-ylmethyl)proline scaffold possesses several key pharmacophoric features that are essential for its molecular interactions. A pharmacophore is defined as the spatial arrangement of electronic and steric features necessary to ensure optimal supramolecular interactions with a specific biological target. For this scaffold, the principal elements are the indole (B1671886) ring, the proline ring, the proline carboxylic acid, and the methylene (B1212753) linker.

The Indole Ring: The indole nucleus is a well-established "privileged structure" in drug discovery, found in numerous natural products and synthetic drugs. ijpsr.commdpi.com Its key contributions to the pharmacophore include:

A large, hydrophobic surface area that facilitates van der Waals and hydrophobic interactions within target binding pockets.

The pyrrole (B145914) nitrogen (N-1), which acts as a crucial hydrogen bond donor. The hydrogen atom on this nitrogen is considered key to mechanisms like Hydrogen Atom Transfer (HAT). mdpi.com

An aromatic π-system capable of engaging in π-π stacking or cation-π interactions with complementary residues in a receptor. researchgate.net

The Proline Moiety: Proline is a unique amino acid whose cyclic structure imparts significant conformational rigidity. nih.gov In the context of the scaffold, it serves to:

Restrict the rotational freedom of the molecule, presenting the indole and carboxylic acid groups in a more defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a target.

The proline ring itself can participate in hydrophobic interactions.

The Proline Carboxylic Acid: The carboxylic acid group is a critical functional group that can:

Act as a hydrogen bond acceptor.

Exist as a carboxylate anion at physiological pH, allowing for potent ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a binding site.

The Methylene Linker: The CH₂ group connecting the indole C3 position to the proline nitrogen serves as a simple, flexible spacer. Its role is primarily to position the indole and proline moieties at an optimal distance and orientation relative to each other for target binding. acs.org

Together, these elements create a pharmacophoric model characterized by a specific 3D arrangement of a hydrogen bond donor (indole N-H), a hydrophobic aromatic region (indole), a conformationally restricted backbone (proline), and a hydrogen bond acceptor/anionic group (carboxylic acid).

Impact of Indole Ring Substitutions on Research Activity

Modifying the substitution pattern of the indole ring is a primary strategy for exploring the SAR of indole-based compounds. The electronic and steric properties of substituents can dramatically influence binding affinity and functional activity. Research on various indole-containing scaffolds has yielded general principles that are applicable to the this compound framework.

Substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). In many systems, small, electron-donating groups such as methyl or methoxy (B1213986) at the C-5 position are favored, suggesting a preference for increased electron density in the benzene (B151609) portion of the indole ring. acs.org Conversely, the introduction of bulky or strongly electron-withdrawing groups like halogens or trifluoromethyl often leads to a decrease or complete loss of activity. acs.org This indicates that the electronic nature and size of the substituent are critical determinants of interaction. For instance, in studies of indole-2-carboxamides, a methoxy group at the 5-position enhanced activity, whereas a fluorine at the same position caused a sharp decrease. nih.gov

The position of the substituent is equally important. Studies on related molecules show that substitutions at the C-4, C-5, and C-6 positions can have varied effects. For example, in certain series, fluoro-substitution at the C-5 or C-6 positions of tryptophan-derived molecules was tolerated, while substitution at the C-4 position was not. nih.gov

The following interactive table summarizes representative findings on how indole ring substitutions affect activity in related molecular contexts.

PositionSubstituentEffect on ActivityRationale/ObservationReference
5'-CH₃ (Methyl)Favorable/ActiveSmall, electron-donating group (EDG) is tolerated and often enhances potency. acs.org
5'-OCH₃ (Methoxy)Favorable/ActiveElectron-donating group (EDG) that can also act as an H-bond acceptor. acs.orgnih.gov
5'-F, -Cl (Halogen)InactiveElectron-withdrawing groups (EWG) are detrimental to activity in this position. acs.org
5'-CF₃ (Trifluoromethyl)InactiveStrongly electron-withdrawing and sterically bulky group is not tolerated. acs.org
6'-F (Fluoro)ToleratedSmall halogen is tolerated at this position in some scaffolds. nih.gov
N-1-CH₃ (Methyl)VariableBlocks the H-bond donor capability of the indole N-H, which can be detrimental if this interaction is key. May increase metabolic stability. mdpi.com

Influence of Proline Moiety Modifications on Target Interaction

The proline ring's primary role is to provide conformational constraint. nih.gov Modifications to this moiety can fine-tune the orientation of the pharmacophoric elements and introduce new points of interaction.

Key modifications include:

Ring Size and Heteroatoms: Replacing the five-membered proline ring with a four-membered ring (azetidine-2-carboxylic acid) or a six-membered ring (pipecolic acid) would significantly alter the bond angles and the spatial projection of the indole and carboxylate groups. nih.gov Such changes can probe the size limits of the binding pocket.

Modification of the Carboxylic Acid: The carboxylic acid is a key interaction point. Converting it to an ester (e.g., a methyl or ethyl ester) neutralizes the negative charge and changes its hydrogen bonding profile from an acceptor to a potential weak donor. Replacing it with an amide or a tetrazole can maintain hydrogen bonding potential while altering steric and electronic properties. These changes are critical for assessing the importance of the anionic charge for target binding.

The following table outlines potential modifications to the proline moiety and their predicted impact on target interaction based on principles of medicinal chemistry.

ModificationPredicted Impact on InteractionRationaleReference
Esterification of Carboxylic AcidLikely decrease in potencyRemoves the key ionic interaction potential and alters H-bond accepting capability. acs.org
Amidation of Carboxylic AcidVariableMaintains H-bond acceptor/donor potential but removes ionic charge. Can introduce new interactions depending on the amide substituent. acs.org
Replacement with Pipecolic Acid (6-membered ring)VariableAlters the conformational rigidity and the spatial vector of the indole group relative to the acid. nih.gov
Replacement with Azetidine-2-carboxylic acid (4-membered ring)VariableIncreases ring strain and significantly changes the geometry of the scaffold. nih.gov
Introduction of 4-hydroxy groupPotentially favorableIntroduces a new H-bond donor/acceptor site and can influence ring conformation. nih.gov

Role of the Linker Region in SAR

In related indole-based structures, even subtle changes to the linker have profound effects on activity. Studies have shown that:

Linker Length: Homologating the linker, for instance by changing the methylene bridge (-CH₂-) to an ethylene (B1197577) bridge (-CH₂-CH₂-), can result in a complete loss of potency. acs.org This suggests a highly constrained binding site where the distance between the indole and amino acid moieties is critical. In other cases, a longer pentylene linker was found to be more active than a shorter propylene (B89431) one, indicating the opposite requirement for a different target. nih.gov

Linker Composition: Replacing a flexible alkyl linker with a more rigid one, such as incorporating it into a ring or introducing double bonds, would further restrict the molecule's conformation. This can be beneficial if it locks the molecule into its bioactive conformation but detrimental otherwise.

Chemical Nature: The chemical character of the linker is also vital. For example, in the development of inhibitors for dynamin GTPase, replacing a cyanoamide linker with a thiazol-4(5H)-one bioisostere resulted in only a slight reduction in activity, indicating that this part of the molecule was tolerant to chemical alteration. acs.org Conversely, replacing a carboxamide linker with a sulfonamide isostere led to a complete loss of activity, highlighting the importance of the specific hydrogen bonding and electronic properties of the amide group in that context. acs.org

The following table summarizes findings on how the linker region influences activity in analogous compound series.

Linker ModificationEffect on ActivityObservationReference
Homologation (e.g., -CH₂- to -CH₂CH₂-)InactiveIncreasing the distance between the pharmacophoric units is detrimental. acs.org
Reversing Amide LinkerPotency RestoredSuggests the specific orientation of H-bond donor/acceptor is critical. acs.org
Replacement of Carboxamide with SulfonamideInactiveThe sulfonamide is not a suitable bioisostere for the carboxamide in this context. acs.org
Removal of LinkerNear EquipotentIn some scaffolds, direct connection of the two main moieties is tolerated and effective. acs.org

Comparative SAR with Naturally Occurring Indole Alkaloids and Peptidomimetics

The this compound scaffold can be understood by comparing it to two major classes of bioactive molecules: naturally occurring indole alkaloids and synthetic peptidomimetics.

Comparison with Indole Alkaloids: Nature abounds with indole alkaloids that have diverse biological activities. mdpi.comnih.gov Many simple indole alkaloids are derivatives of the amino acid tryptophan, the biosynthetic precursor to serotonin (B10506) and melatonin. mdpi.commdpi.com The this compound structure shares the core 3-substituted indole motif common to these natural products. mdpi.com For example, the plant hormone heteroauxin (indole-3-acetic acid) features an acidic group attached to the C3 position via a methylene linker, bearing a strong structural resemblance to the studied scaffold. mdpi.com However, where many natural alkaloids achieve complexity through further cyclization or prenylation, the indole-proline scaffold achieves its structural definition through the rigid proline ring. This makes it a synthetic mimic of the fundamental structural elements found in nature.

Comparison with Peptidomimetics: Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. unibo.it The this compound scaffold is a classic example of a peptidomimetic. It replaces a flexible dipeptide unit with a more rigid structure. The proline ring locks the backbone torsion angles, similar to how beta-turns or other secondary structures create defined shapes in peptides. nih.gov The indole group acts as a bulky, hydrophobic side chain, analogous to a tryptophan residue. This design strategy aims to present a key side-chain (indole) and a backbone interaction group (carboxylic acid) in a spatially defined manner that mimics a receptor-bound peptide conformation.

In essence, the indole-proline scaffold leverages a "best-of-both-worlds" approach. It incorporates the biologically privileged indole pharmacophore from the world of natural products while using the principles of peptidomimetic design to create a conformationally constrained molecule with drug-like potential.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Complex Analogs

The synthesis of C-3 substituted indole (B1671886) derivatives is a cornerstone of medicinal chemistry, given the prevalence of the indole moiety in bioactive natural products and pharmaceuticals. researchgate.net However, the creation of highly reactive (1H-indol-3-yl)methyl electrophiles, which are key precursors, can be challenging due to their tendency to undergo undesired dimerization or oligomerization. nih.gov Future research should focus on developing more robust and versatile synthetic strategies to overcome these limitations and enable the creation of complex analogs of 1-(1H-indol-3-ylmethyl)proline.

Promising avenues include the advancement of proline-catalyzed multi-component reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, often under environmentally benign aqueous conditions. researchgate.net Furthermore, the application of microflow chemistry offers a powerful tool for managing highly reactive intermediates. nih.gov By enabling rapid generation (e.g., within 0.02 seconds) and immediate subsequent reaction (e.g., within 0.1 seconds) at ambient temperatures, microflow reactors can prevent the decomposition and side-reactions associated with traditional batch chemistry. nih.gov The development of such rapid and mild nucleophilic substitution methods would allow for the successful synthesis of a wide array of previously inaccessible, unprotected indole analogues. nih.gov Exploring novel precursors, such as arenesulfonyl indoles, could also open up new pathways for generating vinylogous imine intermediates that readily react with nucleophiles to produce diverse C-3 substituted indole derivatives. researchgate.net

High-Throughput Screening of this compound Libraries for New Biological Targets

High-Throughput Screening (HTS) is a foundational method in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against biological targets to identify "hits". evotec.commdpi.com Creating and screening focused libraries of this compound analogs represents a significant opportunity to discover novel biological activities and therapeutic applications.

Future efforts should involve the synthesis of a diverse library of compounds based on the this compound scaffold, varying substituents on both the indole ring and the proline moiety. These libraries, which can contain tens of thousands of distinct molecules, can then be subjected to HTS campaigns. nih.gov Screening can be performed using two primary approaches: target-based screening, where compounds are tested against a specific, well-defined biological target like an enzyme or receptor, and phenotypic screening, which assesses the effect of compounds on whole cells or organisms to identify desired changes in phenotype without a priori knowledge of the target. evotec.commdpi.com The latter approach is particularly valuable for identifying first-in-class medicines and novel mechanisms of action. evotec.com Data generated from HTS can establish initial Structure-Activity Relationships (SARs) and serve as a rich dataset for building predictive machine learning models to guide further compound optimization. evotec.com

Advanced Biophysical Characterization of Compound-Biomolecule Interactions

A deep understanding of how a compound interacts with its biological target at a molecular level is crucial for rational drug design. Future research must employ advanced biophysical techniques to characterize the interactions between this compound analogs and their target biomolecules, such as proteins or nucleic acids.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by dramatically accelerating the design-test-learn cycle. nih.govscielo.br These computational tools can be applied to the this compound scaffold to design novel analogs with enhanced properties and to predict their biological activities before synthesis, saving considerable time and resources. mdpi.comrsc.org

ML algorithms can be trained on datasets from HTS campaigns and other experimental results to build predictive models. nih.govrsc.org These models can then perform virtual screening on vast digital libraries of potential compounds to identify those with the highest probability of being active against a specific target. scielo.br Furthermore, generative AI models can design entirely new molecules (de novo design) that are optimized for specific properties, such as high binding affinity and low toxicity. scielo.br AI tools like Deep Neural Networks (DNN) have also shown remarkable success in predicting the 3-D structures of proteins, which is critical for structure-based drug design. scielo.br By leveraging AI and ML, researchers can more efficiently navigate the immense chemical space to identify and optimize promising drug candidates based on the this compound framework. nih.govmdpi.com

Exploration of Stereoisomeric Effects on Biological Activity and Mechanism

Chirality is a fundamental aspect of molecular recognition in biology. Because biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the various stereoisomers of a chiral compound. The this compound molecule contains a chiral center at the alpha-carbon of the proline ring. Therefore, its different stereoisomers (e.g., those derived from L-proline versus D-proline) are expected to exhibit distinct biological activities.

Future research should systematically synthesize and evaluate the individual stereoisomers of active this compound derivatives. It is common for one stereoisomer to be significantly more potent than its counterpart. nih.govmdpi.com For example, studies on other classes of compounds have shown that the S-enantiomer can be markedly better as an inhibitor than the R-enantiomer. nih.gov Comparative studies of the biological activity, binding affinity, and mechanism of action of each stereoisomer will provide critical insights into the three-dimensional requirements of the target's binding site. This knowledge is indispensable for optimizing the pharmacological profile of a lead compound and developing a highly potent and selective therapeutic agent.

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects in Biological Systems

To fully comprehend the biological effects of a compound, it is necessary to move beyond a single target and adopt a systems-level perspective. The integration of multi-omics data—including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—offers a holistic approach to understanding how a compound like this compound impacts complex biological processes. nih.govnih.gov

By treating a biological system with a compound and subsequently measuring changes across these different molecular layers, researchers can build a comprehensive picture of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers for its activity. nih.gov This integrative approach helps to bridge the gap from genotype to phenotype, assessing the flow of information between different omics levels. nih.gov The analysis of these large and complex datasets, often facilitated by bioinformatics and computational tools, can unravel intricate regulatory networks and reveal how genes, proteins, and metabolites work together in response to the compound. nih.govmdpi.com This systems biology approach is crucial for advancing precision medicine, where understanding the complete molecular profile of a compound's effect can lead to more effective and personalized therapies. shen-lab.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1H-indol-3-ylmethyl)proline, and how are reaction efficiencies optimized?

  • Methodology : The compound is synthesized via acid-catalyzed coupling of indole derivatives with proline analogs. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indolyl-proline bonds under reflux conditions in ethanol or methanol. Reaction yields are optimized by controlling stoichiometric ratios (e.g., 1:1.2 for indole:proline derivatives) and monitoring via TLC or HPLC .
  • Data : Tables in and report yields up to 85% with p-TSA, while alternative catalysts like BF₃·Et₂O yield ~70% under similar conditions.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology : X-ray crystallography (using SHELX software for refinement) resolves the stereochemistry and hydrogen-bonding networks . NMR (¹H and ¹³C) identifies proton environments and confirms substitution patterns. For example, the indole NH proton typically appears at δ 10.2–10.5 ppm, while proline’s α-H resonates at δ 3.8–4.2 ppm .
  • Data : reports C–H bond lengths of 0.94–1.02 Å from refinement, while details coupling constants (e.g., J = 7.5 Hz for vicinal protons).

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of p-TSA in synthesizing indolyl-proline derivatives?

  • Methodology : p-TSA acts as a Brønsted acid, protonating the carbonyl group of proline derivatives to enhance electrophilicity. Kinetic studies (e.g., rate vs. catalyst concentration) and DFT calculations identify transition states where indole’s C3 position attacks the activated carbonyl .
  • Contradictions : Some studies report side reactions (e.g., dimerization of indole) at high p-TSA concentrations (>10 mol%), necessitating precise catalyst loading .

Q. How can molecular docking predict the antimicrobial activity of this compound derivatives?

  • Methodology : Docking software (e.g., AutoDock Vina) models interactions between the compound and target proteins (e.g., bacterial DNA gyrase). Key parameters include binding affinity (ΔG ≤ −7.0 kcal/mol) and hydrogen bonds with residues like LEU704 or GLY708 .
  • Validation : In vitro assays against E. coli and S. aureus correlate docking scores with MIC values (e.g., MIC = 16 µg/mL for derivatives with ΔG = −7.5 kcal/mol) .

Q. How should researchers resolve discrepancies in NMR or crystallographic data for this compound?

  • Methodology : For NMR conflicts (e.g., split peaks due to rotamers), variable-temperature NMR or 2D-COSY can distinguish dynamic processes. In crystallography, SHELXL’s TWIN commands refine twinned data, while R₁ values < 5% indicate reliable models .
  • Case Study : resolved racemic mixtures via Flack parameter analysis (x = 0.02(2)), confirming enantiopurity.

Q. What strategies optimize reaction conditions for scalable synthesis?

  • Methodology : DoE (Design of Experiments) evaluates solvent polarity, temperature, and catalyst loading. Ethanol at 80°C maximizes yield (85%) while minimizing byproducts. Microwave-assisted synthesis reduces reaction time from 12 h to 2 h .

Experimental Design & Data Analysis

Q. How to design antimicrobial assays for indolyl-proline derivatives?

  • Protocol :

Prepare serial dilutions (2–128 µg/mL) in Mueller-Hinton broth.

Inoculate with log-phase bacteria (CFU ~10⁵/mL).

Incubate at 37°C for 18–24 h.

Determine MIC via optical density (OD₆₀₀ < 0.1) .

  • Controls : Include ciprofloxacin (positive control) and solvent-only blanks.

Q. What computational tools assess the environmental toxicity of this compound?

  • Methods : QSAR models (e.g., TEST, ECOSAR) predict LC₅₀ for aquatic organisms. Molecular dynamics simulations evaluate persistence in soil (half-life >60 days suggests high bioaccumulation risk) .

Tables for Key Data

Parameter Value Source
Optimal p-TSA loading5 mol%
X-ray refinement R₁ value3.8% (for P2₁/c space group)
Antimicrobial MIC (µg/mL)16 (E. coli), 32 (S. aureus)
Docking ΔG (kcal/mol)−7.0 to −7.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.